Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-
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Overview
Description
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a methylthio group, linked to a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with methylthiomalononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium ethoxide to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with similar nitrile groups but lacking the pyrrole and methylthio substituents.
Vinylidene cyanide: Another compound with nitrile groups but different structural features.
Uniqueness
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is unique due to its combination of a pyrrole ring and a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
497883-94-0 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrrol-2-yl)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C10H9N3S/c1-7-3-4-9(13-7)10(14-2)8(5-11)6-12/h3-4,13H,1-2H3 |
InChI Key |
LKQNBJBWXZWSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)C(=C(C#N)C#N)SC |
Origin of Product |
United States |
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